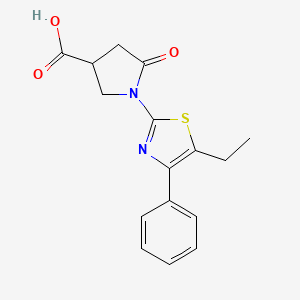
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 284.36 g/mol
- SMILES Notation : CC(C)C1=CC=C(N2C(=O)C(C(=O)N2C)C)C=C1S(=O)(=O)N
This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that modifications to the thiazole moiety can enhance anticancer activity. Specifically, compounds with halogen substitutions exhibited improved efficacy against lung cancer cells (A549), reducing cell viability significantly compared to untreated controls .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving multidrug-resistant bacterial strains, certain derivatives demonstrated activity against Gram-positive bacteria, although the original compound showed limited efficacy (MIC > 128 µg/mL) against a broader spectrum of pathogens .
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : The thiazole ring may interact with specific enzymes involved in cancer progression or microbial resistance.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell survival.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A study conducted on A549 cells treated with various derivatives of the compound revealed that structural modifications significantly impacted cell viability. The introduction of electron-withdrawing groups such as halogens enhanced the anticancer activity, suggesting a structure–activity relationship that could guide future drug design efforts .
Case Study 2: Antimicrobial Screening
In antimicrobial assays against WHO-priority pathogens, derivatives were screened for their Minimum Inhibitory Concentrations (MIC). The results indicated that while some derivatives showed promise against specific strains like S. aureus, the parent compound exhibited limited activity .
Properties
IUPAC Name |
1-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-12-14(10-6-4-3-5-7-10)17-16(22-12)18-9-11(15(20)21)8-13(18)19/h3-7,11H,2,8-9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOIEJSXXUWLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N2CC(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















